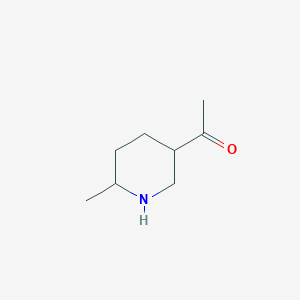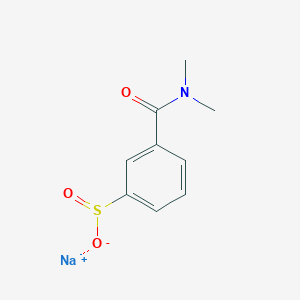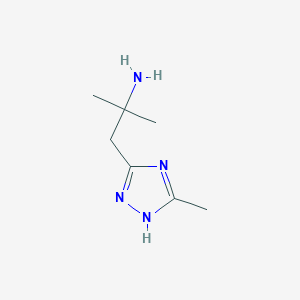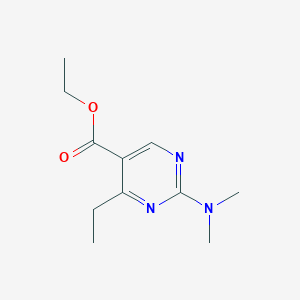
6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₄N₂O₂ It is a derivative of pyridine and pyrrolidine, featuring a hydroxyl group and a methyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with 3-hydroxy-3-methylpyrrolidine under specific conditions. One common method includes:
Starting Materials: Pyridine-3-carbaldehyde and 3-hydroxy-3-methylpyrrolidine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as an acid or base, to facilitate the condensation reaction.
Temperature and Time: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carboxylic acid.
Reduction: 6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carbaldehyde: Lacks the pyrrolidine ring and hydroxyl group.
3-Hydroxy-3-methylpyrrolidine: Lacks the pyridine ring and aldehyde group.
6-(3-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde: Lacks the hydroxyl group.
Uniqueness
6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is unique due to the presence of both the pyridine and pyrrolidine rings, as well as the hydroxyl and aldehyde functional groups. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
6-(3-hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-11(15)4-5-13(8-11)10-3-2-9(7-14)6-12-10/h2-3,6-7,15H,4-5,8H2,1H3 |
InChI Key |
LPPCPGUYOWJFGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C2=NC=C(C=C2)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3-aminocyclobutyl)methyl]propanamide](/img/structure/B13173080.png)
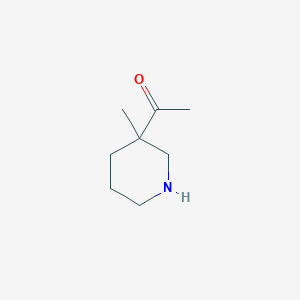

![1-[1-(Aminomethyl)cyclopropyl]pent-4-yn-1-one](/img/structure/B13173091.png)

![Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13173107.png)

